

A Comparative Guide: 5-Nitro-1,2,3-benzenetricarboxylic Acid vs. Trimesic Acid

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Compound of Interest

Compound Name: 5-Nitro-1,2,3-benzenetricarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **5-Nitro-1,2,3-benzenetricarboxylic acid** and trimesic acid (1,3,5-benzenetricarboxylic acid), two aromatic tricarboxylic acids with distinct structural and chemical properties that dictate their applications in materials science and drug development. This document outlines their key physicochemical characteristics, supported by experimental data, and provides detailed protocols for their use in the synthesis of coordination polymers.

At a Glance: Structural and Chemical Identity

The primary distinction between the two molecules lies in the substitution pattern of the carboxyl groups and the presence of a nitro functional group on **5-Nitro-1,2,3-benzenetricarboxylic acid**. Trimesic acid possesses a C₃-symmetric planar structure, making it an ideal building block for highly ordered, porous materials. In contrast, **5-Nitro-1,2,3-benzenetricarboxylic acid** has an asymmetric substitution pattern and is functionalized with a strongly electron-withdrawing nitro group. This nitro group significantly alters the molecule's electronic properties, acidity, and potential for further chemical modification.

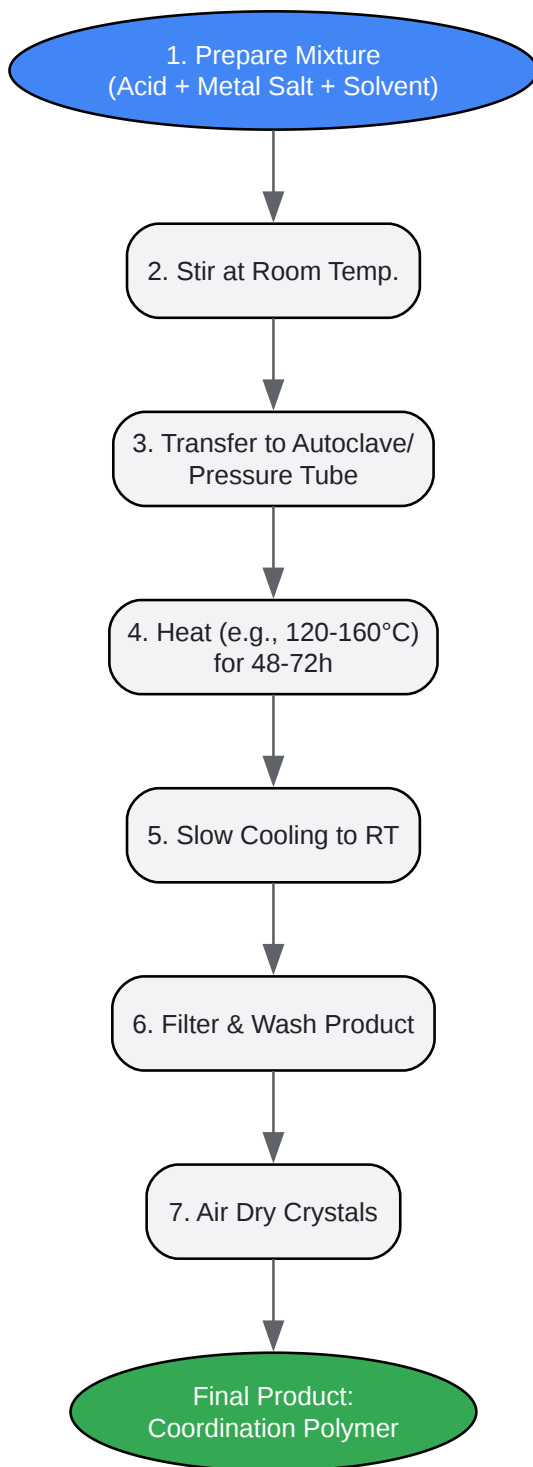
5-Nitro-1,2,3-benzenetricarboxylic Acid

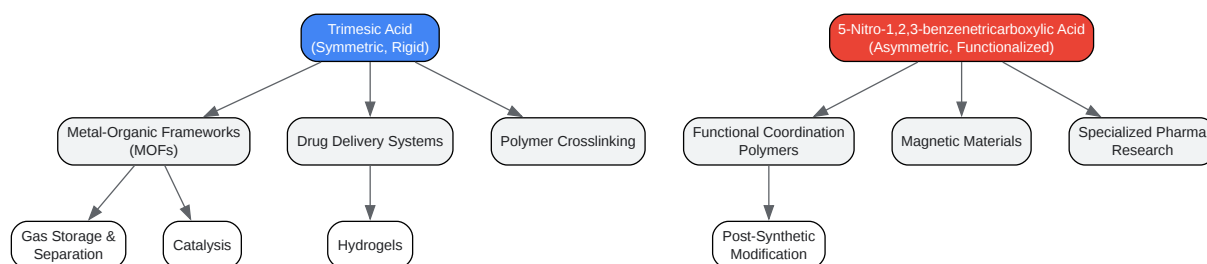
O=C(O)c1cc([N+](=O)[O-])cc(C(=O)O)c1C(=O)O

Trimesic Acid

O=C(O)c1cc(C(=O)O)cc(C(=O)O)c1

General Hydrothermal Synthesis Workflow





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